molecular formula C11H14Cl3N3 B2616723 [3,3'-Bipyridin]-5-ylmethanamine trihydrochloride CAS No. 2172583-23-0

[3,3'-Bipyridin]-5-ylmethanamine trihydrochloride

Cat. No.: B2616723
CAS No.: 2172583-23-0
M. Wt: 294.6
InChI Key: QZRSVOHKUBJGSB-UHFFFAOYSA-N
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Description

[3,3’-Bipyridin]-5-ylmethanamine trihydrochloride is a chemical compound with the molecular formula C11H14Cl3N3 It is a derivative of bipyridine, a class of compounds known for their extensive use in various scientific fields due to their ability to coordinate with metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3’-Bipyridin]-5-ylmethanamine trihydrochloride typically involves the coupling of pyridine derivatives. One common method is the Pd-catalyzed non-directed C-3 arylation of pyridine, which yields 3,3’-bipyridine . This intermediate can then be further functionalized to introduce the methanamine group, followed by conversion to the trihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

[3,3’-Bipyridin]-5-ylmethanamine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

[3,3’-Bipyridin]-5-ylmethanamine trihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3,3’-Bipyridin]-5-ylmethanamine trihydrochloride involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, such as:

Comparison with Similar Compounds

Similar Compounds

    3,3’-Bipyridine: A simpler derivative without the methanamine group.

    4,4’-Bipyridine: Another bipyridine derivative with different coordination properties.

    2,2’-Bipyridine: Known for its strong coordination with metals and use in various applications.

Uniqueness

[3,3’-Bipyridin]-5-ylmethanamine trihydrochloride is unique due to the presence of the methanamine group, which enhances its ability to form hydrogen bonds and interact with biological molecules. This makes it particularly useful in applications where both coordination with metals and interaction with biological targets are required .

Properties

IUPAC Name

(5-pyridin-3-ylpyridin-3-yl)methanamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.3ClH/c12-5-9-4-11(8-14-6-9)10-2-1-3-13-7-10;;;/h1-4,6-8H,5,12H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRSVOHKUBJGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)CN.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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